molecular formula C10H16N2O B2958289 cyclohexyl(1H-imidazol-2-yl)methanol CAS No. 154773-77-0

cyclohexyl(1H-imidazol-2-yl)methanol

Cat. No.: B2958289
CAS No.: 154773-77-0
M. Wt: 180.251
InChI Key: VOPMKFZJCMHEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C10H16N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by reduction to obtain the desired compound . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with cyclohexylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexyl(1H-imidazol-2-yl)ketone, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Cyclohexyl(1H-imidazol-2-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(1H-imidazol-2-yl)ketone
  • Cyclohexyl(1H-imidazol-2-yl)amine
  • Cyclohexyl(1H-imidazol-2-yl)carboxylic acid

Uniqueness

Cyclohexyl(1H-imidazol-2-yl)methanol is unique due to the presence of both the cyclohexyl and imidazole moieties, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

cyclohexyl(1H-imidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMKFZJCMHEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.